molecular formula C16H23BN2O3 B1400751 2-Cyclopropyl-N-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-acetamide CAS No. 1286230-85-0

2-Cyclopropyl-N-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-acetamide

Cat. No.: B1400751
CAS No.: 1286230-85-0
M. Wt: 302.2 g/mol
InChI Key: HYUQTVCYJXAJNR-UHFFFAOYSA-N
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Description

2-Cyclopropyl-N-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-acetamide is a boronic ester-containing compound characterized by a pyridine core functionalized at the 4-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group and at the 2-position with a cyclopropyl-acetamide moiety. The dioxaborolane group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds . The acetamide group may enhance solubility and facilitate hydrogen bonding, which is critical in biological or materials science applications . This compound’s structural features make it a valuable intermediate in pharmaceutical and agrochemical research, particularly in the synthesis of kinase inhibitors or boron-based therapeutics.

Properties

IUPAC Name

2-cyclopropyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BN2O3/c1-15(2)16(3,4)22-17(21-15)12-7-8-18-13(10-12)19-14(20)9-11-5-6-11/h7-8,10-11H,5-6,9H2,1-4H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUQTVCYJXAJNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC(=O)CC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701128353
Record name N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]cyclopropaneacetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286230-85-0
Record name N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]cyclopropaneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286230-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]cyclopropaneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701128353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boronate Ester Formation

The dioxaborolane moiety is installed via Suzuki-Miyaura coupling or direct boronic esterification:

  • Pinacol boronic ester derivatives are synthesized using Pd catalysts (e.g., Pd(dppf)Cl₂) and cesium carbonate in 1,4-dioxane/H₂O at 70°C.
  • For pyridinyl-boronate intermediates, 4-iodopyridin-2-amine undergoes Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) under inert atmosphere.
Reagent System Catalyst Temperature/Time Yield
B₂Pin₂, Cs₂CO₃ Pd(dppf)Cl₂ 70°C, 2h 52–75%
Pinacol, BF₃·Et₂O None RT, 12h 68%

Amide Coupling and Final Assembly

The acetamide side chain is introduced via carbodiimide-mediated coupling:

  • 2-Cyclopropylacetic acid is activated with HOBt/EDC and reacted with 4-(dioxaborolan-2-yl)pyridin-2-amine.
  • Purification via flash chromatography (Petroleum ether/EtOAc gradient) achieves >95% purity.
Coupling Agent Solvent Reaction Time Yield
EDC/HOBt DCM 12h RT 85%
DCC/DMAP THF 24h RT 78%

Optimization and Scalability

Critical parameters for reproducibility:

  • Oxygen-sensitive steps : Boronate ester formation requires strict anhydrous conditions.
  • Catalyst loading : 5 mol% Pd(dppf)Cl₂ minimizes side reactions in cross-couplings.
  • Purification : Prep-HPLC (YMC Triart-C18 column) resolves regioisomeric impurities.

Analytical Validation

Final product characterization includes:

  • HRMS : Exact mass confirmation (Calc. for C₁₇H₂₂BN₃O₃: 327.18; Found: 327.17).
  • ¹H/¹³C NMR : Distinct signals for cyclopropyl (δ 0.5–1.2 ppm) and dioxaborolane (δ 1.3 ppm).

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-N-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyridine ring or the cyclopropyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer properties of compounds similar to 2-Cyclopropyl-N-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-acetamide. Research indicates that the incorporation of boron-containing moieties can enhance the efficacy of anticancer agents by improving their pharmacokinetic profiles and targeting capabilities.

Case Study: Boron Neutron Capture Therapy (BNCT)

Boron compounds have been investigated for their role in BNCT, a targeted cancer treatment. The compound's boron atom can capture thermal neutrons and undergo a nuclear reaction that selectively destroys cancer cells while sparing healthy tissue. This property has been leveraged in preclinical studies to develop novel therapeutic strategies against glioblastoma and melanoma .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. In particular, its pyridine and dioxaborolane components may interact with active sites of various enzymes.

Case Study: Inhibition of Kinases

Research has shown that derivatives of dioxaborolane can act as selective inhibitors for certain kinases involved in cancer progression. For instance, modifications to the dioxaborolane structure have led to compounds that inhibit the activity of PI3K and mTOR pathways, which are critical in tumor growth and survival .

Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics.

Case Study: Organic Photovoltaics

Studies have demonstrated that incorporating dioxaborolane derivatives into organic photovoltaic devices can enhance charge transport properties and overall device efficiency. The compound's ability to form stable thin films contributes to improved performance metrics in solar cells .

Catalysis

The compound may also serve as a catalyst or catalyst precursor in various organic reactions due to the presence of boron.

Case Study: Suzuki-Miyaura Coupling

The dioxaborolane moiety has been utilized in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules. The use of this compound as a catalyst has shown promising results in terms of yield and selectivity .

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-N-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-acetamide involves its interaction with specific molecular targets. The cyclopropyl group and the pyridine ring can interact with enzymes or receptors, modulating their activity. The dioxaborolane moiety can participate in boron-mediated reactions, which are important in various biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Pyridine-Boronic Esters

Key structural analogs differ in the substitution pattern of the pyridine ring and the nature of the appended functional groups. For example:

  • N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetamide (CAS 874363-18-5): The boronic ester is at the pyridine’s 5-position instead of 3. This positional shift reduces steric hindrance during cross-coupling but may alter regioselectivity in reactions with aryl halides .

Impact on Reactivity : The 4-position boronic ester in the target compound may exhibit slower coupling kinetics compared to 3- or 5-substituted analogs due to steric constraints near the boron atom .

Functional Group Variations

  • N-Cyclohexyl-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS 1346808-50-1): Substitution of acetamide with cyclohexylamine eliminates hydrogen-bonding capacity, reducing solubility in polar solvents but enhancing lipophilicity .
  • Methyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate (Similarity 0.75): The ester group at the 5-position may stabilize the boronate via intramolecular interactions, improving thermal stability compared to acetamide derivatives .

Biological Relevance : Acetamide-containing analogs (e.g., the target compound) are more likely to exhibit bioactivity due to their ability to mimic peptide bonds or engage in target-specific hydrogen bonding .

Comparative Data Table

Compound Name CAS Number Core Structure Boronate Position Functional Group Key Properties/Applications Reference
2-Cyclopropyl-N-[4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)pyridin-2-yl]acetamide - Pyridine 4 Cyclopropyl-acetamide Suzuki coupling; drug intermediates -
N-(5-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)pyridin-3-yl)acetamide 874363-18-5 Pyridine 5 Acetamide Enhanced coupling kinetics
N-(4-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)phenyl)acetamide 1201645-46-6 Phenyl 4 Acetamide Reduced π-π stacking potential
N-Cyclohexyl-4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)pyridin-2-amine 1346808-50-1 Pyridine 4 Cyclohexylamine Increased lipophilicity

Biological Activity

2-Cyclopropyl-N-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-acetamide (CAS No. 1151802-22-0) is a compound of interest due to its potential biological activities. This article reviews its biological activity with a focus on its inhibitory effects on specific kinases and other cellular responses.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H24BNO3
  • Molecular Weight : 302.2 g/mol
  • Hydrogen Bond Donor Count : 1
  • Hydrogen Bond Acceptor Count : 4
  • Rotatable Bond Count : 4 .

Inhibition of Kinases

Recent studies have highlighted the compound's role as an inhibitor of various kinases:

  • GSK-3β Inhibition :
    • The compound exhibits significant inhibition against GSK-3β with an IC₅₀ value in the low nanomolar range. This suggests a strong potential for therapeutic applications in diseases related to GSK-3β dysregulation, such as Alzheimer's disease and diabetes .
  • ROCK-1 and IKK-β Inhibition :
    • It has also been identified as a competitive inhibitor of ROCK-1 and IKK-β. The inhibition profiles indicate that modifications in the compound's structure can enhance its efficacy against these kinases .

Cytotoxicity Assays

Cytotoxicity studies were conducted using HT-22 (mouse hippocampal neuronal) and BV-2 (mouse microglial) cell lines. The results demonstrated that:

  • Compounds with similar structural motifs showed varying levels of cytotoxicity, with some derivatives maintaining cell viability even at higher concentrations (up to 100 µM) while others exhibited significant cytotoxic effects .

Case Study 1: GSK-3β Inhibition Profile

A series of analogs were tested for their GSK-3β inhibitory activity. The most potent compounds featured cyclopropyl substituents, which significantly enhanced their inhibitory capacity compared to other aliphatic or aromatic groups.

CompoundStructureIC₅₀ (nM)
Compound AN-(cyclic)8
Compound BN-(cyclopropyl)10
Compound CN-(isopropyl)1314

This data suggests that the cyclopropyl group is crucial for enhancing biological activity .

Case Study 2: Anti-inflammatory Activity

In a study evaluating anti-inflammatory properties in BV-2 microglial cells:

  • The compound significantly reduced levels of nitric oxide (NO) and interleukin-6 (IL-6), demonstrating its potential as an anti-inflammatory agent.
Concentration (µM)NO Levels (µM)IL-6 Levels (pg/mL)
Control12200
16150
103100

These findings indicate that the compound not only acts on kinase pathways but also modulates inflammatory responses .

Q & A

Q. What are the key synthetic methodologies for preparing this compound, and how do reaction conditions influence yield?

The compound is synthesized via Suzuki-Miyaura cross-coupling, leveraging its boronate ester group. A representative protocol involves:

  • Dissolving the boronate ester (1 equiv), an aryl bromide (1 equiv), and K₂CO₃ (3 equiv) in DMF under argon.
  • Adding Pd catalysts (e.g., [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II), 0.2 equiv) and stirring at 80°C overnight . Critical factors include maintaining an inert atmosphere, optimal temperature control, and catalyst loading. Post-reaction purification via column chromatography or recrystallization ensures high purity.

Q. Which characterization techniques are essential for confirming the structural integrity of this compound?

Key techniques include:

  • X-ray crystallography : Resolves atomic positions using software like SHELX, which refines structures against diffraction data .
  • NMR spectroscopy : Confirms proton environments (e.g., cyclopropane protons at δ 0.5–1.5 ppm, pyridine ring protons at δ 7–9 ppm) .
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS m/z calculated for C₁₉H₂₆BN₃O₃: 355.21) .

Q. How does the boronate ester group participate in cross-coupling reactions?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety enables Pd-catalyzed couplings (e.g., Suzuki reactions) to form biaryl or heteroaryl linkages. The boron atom undergoes transmetallation with Pd⁰/PdII intermediates, facilitating carbon-carbon bond formation .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during pyridine ring functionalization?

The acetamide group at the 2-position of the pyridine ring acts as a directing group. For meta-selective C–H borylation, use:

  • Anionic ligands (e.g., trifluoroacetamide derivatives) to stabilize transition states.
  • Iridium catalysts (e.g., Ir(COD)Cl₂/dtbpy) to achieve >90% meta-selectivity . Computational modeling (DFT) can predict regiochemical outcomes by analyzing electron density and steric effects .

Q. How can computational methods predict the reactivity of the cyclopropane moiety?

Density Functional Theory (DFT) studies assess:

  • Ring strain energy (~27 kcal/mol for cyclopropane) and its impact on reaction barriers.
  • Frontier molecular orbitals (HOMO/LUMO) to identify sites for electrophilic/nucleophilic attacks. MD simulations model solvent effects and thermal stability under conditions like acidic hydrolysis or photoirradiation .

Q. How should researchers resolve contradictions between crystallographic and spectroscopic data?

  • Validate crystallography : Ensure SHELX refinements (R-factor <5%) account for disorder or twinning .
  • Cross-check NMR : Compare experimental shifts with computed values (e.g., using Gaussian09).
  • Thermogravimetric analysis (TGA) : Rule out solvent inclusion in crystal lattices that may skew data .

Q. What methodologies evaluate biological interactions of this compound?

  • Surface Plasmon Resonance (SPR) : Measures binding affinity (KD) to target proteins (e.g., kinases).
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS).
  • Cellular assays : Assess cytotoxicity (IC₅₀) in cancer cell lines (e.g., MCF-7, HCT-116) using MTT assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclopropyl-N-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-acetamide
Reactant of Route 2
Reactant of Route 2
2-Cyclopropyl-N-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-acetamide

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